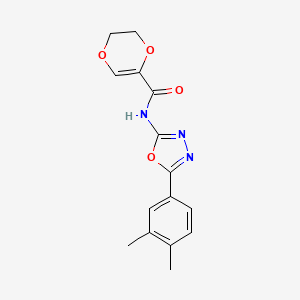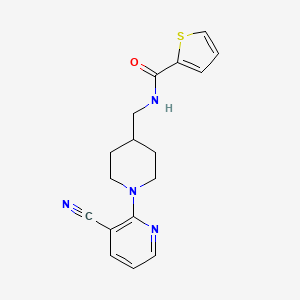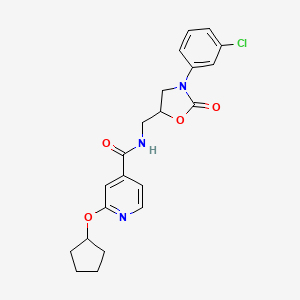
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a complex organic molecule. It contains a 3,4-dimethylphenyl group, an oxadiazole ring, and a dihydro-1,4-dioxine ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The 3,4-dimethylphenyl group is a derivative of benzene, which is a planar, aromatic ring. The oxadiazole ring is also aromatic and planar. The dihydro-1,4-dioxine ring is a six-membered ring containing two oxygen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxadiazole and dihydro-1,4-dioxine rings, as well as the 3,4-dimethylphenyl group. Oxadiazoles are known to participate in a variety of chemical reactions, many of which are useful in the synthesis of pharmaceuticals and other biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the amide group could affect its solubility, boiling point, melting point, and other physical properties .Scientific Research Applications
Antidepressant and Anticonvulsant Activities
Research has shown that certain oxadiazole derivatives exhibit significant antidepressant and anticonvulsant activities. For instance, compounds related to oxadiazole demonstrated notable antidepressant activity comparable to imipramine, a commonly used antidepressant. Similarly, these compounds also showed protective effects against clonic seizures induced by PTZ, a chemical used to induce seizures in experimental models (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Antimicrobial and Antioxidant Activities
Another study synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide and evaluated their antimicrobial and antioxidant activities. These compounds showed promising antimicrobial activity against various microorganisms, including Staphylococcus aureus, and notable antioxidant activities (Sindhe et al., 2016).
Antimicrobial and Anti-Proliferative Activities
Research into the antimicrobial and anti-proliferative activities of 1,3,4-Oxadiazole N-Mannich Bases has also been conducted. These compounds were found to exhibit broad-spectrum antibacterial activities and showed potent activity against various Gram-positive bacteria. Furthermore, they demonstrated optimum anti-proliferative activity against several cancer cell lines, including prostate cancer and human breast cancer cell lines (Al-Wahaibi et al., 2021).
Antioxidant and Antibacterial Activities
A study on the crystal structure, Hirshfeld surfaces, and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives found that these compounds exhibit good antioxidant and antibacterial activities, particularly against Staphylococcus aureus. The compounds also showed potential in inhibiting radical formation, which is crucial for preventing oxidative stress-related damage (Karanth et al., 2019).
Antitumor Activity
In another study, novel arylazothiazole disperse dyes containing selenium were synthesized for dyeing polyester fibers. These compounds not only served as effective dyes but also exhibited significant antioxidant and antitumor activities against the Ehrlich ascites carcinoma cell line (Khalifa et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-9-3-4-11(7-10(9)2)14-17-18-15(22-14)16-13(19)12-8-20-5-6-21-12/h3-4,7-8H,5-6H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLWZLQBVZMKLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=COCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Nitro-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B2821619.png)

![3-Chloro-5-methoxy-N-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2821623.png)

![2-(1,3-Benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile](/img/structure/B2821625.png)

![2-(4-Chlorophenyl)-7-hydrazinyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2821629.png)
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2821631.png)

![4-fluoro-N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2821633.png)
![4-(Oxolane-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2821634.png)
![S-((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl) ethanethioate](/img/structure/B2821636.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2821637.png)
![8-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2821640.png)